molecular formula C15H17N3O4 B2948554 N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1798038-51-3

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2948554
CAS No.: 1798038-51-3
M. Wt: 303.318
InChI Key: FFDBUKDJOHQYLC-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an oxalamide functional group serving as a linker connecting two key pharmacophores: an isoxazol-3-yl ring and a 2-methoxy-2-(o-tolyl)ethyl moiety. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of bioactive molecules. Isoxazole-containing compounds are frequently explored for their diverse pharmacological potential, which includes antitumor, antibacterial, and anti-inflammatory activities, making them valuable templates for developing novel therapeutic agents . The specific structural combination in this molecule suggests potential for use as a key intermediate or candidate in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biological screening projects. Researchers may investigate its mechanism of action and binding affinity against various biological targets, such as enzyme kinases or receptors, given that similar isoxazole derivatives have been developed as inhibitors, for example, of VEGF receptor tyrosine kinase in cancer research . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-5-3-4-6-11(10)12(21-2)9-16-14(19)15(20)17-13-7-8-22-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBUKDJOHQYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-2-butanone oxime with an acid catalyst.

    Introduction of the Methoxy-Substituted Tolyl Group: The methoxy-substituted tolyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.

    Coupling with Oxalamide: The final step involves coupling the isoxazole and methoxy-substituted tolyl intermediates with oxalyl chloride in the presence of a base to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy-substituted tolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID CAS Number Molecular Formula Substituents (N1/N2) Key Properties/Activities Reference
Target Compound : N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide Not Provided C15H17N3O4 Isoxazol-3-yl / 2-methoxy-2-(o-tolyl)ethyl Hypothesized antiviral/antimicrobial activity (based on structural analogs) -
S336 : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 745047-53-4 C19H21N3O4 2,4-Dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Umami flavor enhancer; safe for consumption (NOEL: 100 mg/kg/day in rats)
Compound 13 (HIV entry inhibitor) Not Provided C23H28ClN5O3S Acetylpiperidinyl-thiazolyl / 4-chlorophenyl Antiviral activity (HIV); 36% yield; 90% HPLC purity
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide 1448052-93-4 C12H13N3O4S Isoxazol-3-yl / 2-methoxy-2-(thiophen-3-yl)ethyl Higher lipophilicity due to thiophene vs. o-tolyl
GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide Not Provided C16H11BrN2O4 4-Bromophenyl / isoindolin-1,3-dione Antimicrobial activity (in vitro)

Functional and Metabolic Comparisons

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~295.32 g/mol) is lighter than S336 (MW: 355.39 g/mol) but heavier than thiophene analog 1448052-93-4 (MW: 295.32 g/mol) .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring and a methoxy-substituted tolyl group. Its chemical formula is C15H17N3O4C_{15}H_{17}N_{3}O_{4}, with a molecular weight of approximately 303.31 g/mol. The compound's structure is critical to its biological activity, as the isoxazole moiety is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may modulate enzyme activities or bind to various receptors, thereby influencing cellular signaling pathways. For example, it may inhibit enzymes involved in metabolic processes or interfere with receptor-mediated signaling, leading to altered physiological responses.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing isoxazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Isoxazole derivative 1MCF-7 (breast cancer)5.0
Isoxazole derivative 2HCT116 (colon cancer)16.0
Isoxazole derivative 3EMT6 (breast cancer)9.0

These findings suggest that the compound may exhibit significant cytotoxic effects against specific cancer types, warranting further investigation into its therapeutic applications.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that isoxazole derivatives can possess antibacterial and antifungal activities. For example, studies have shown that certain isoxazole-containing compounds effectively inhibit bacterial growth in vitro, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • In vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant growth inhibition compared to control groups. The mechanism was linked to apoptosis induction through caspase activation .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance potency against specific targets, revealing that substituents on the isoxazole ring significantly influence biological activity .
  • Pharmacological Evaluation : A comprehensive evaluation highlighted the potential for this compound as a lead candidate for drug development aimed at cancer therapy and antimicrobial treatments.

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